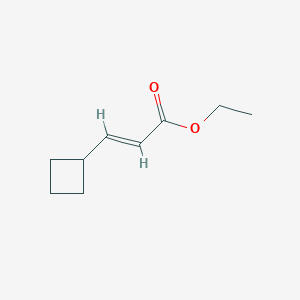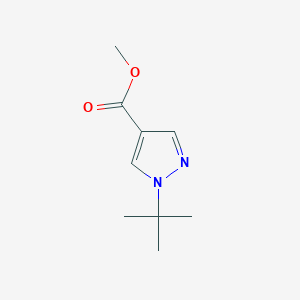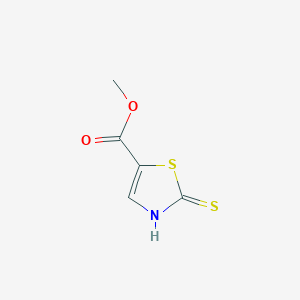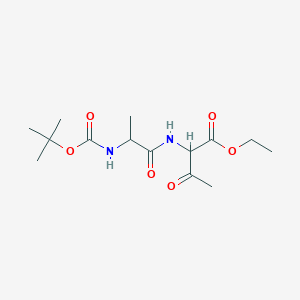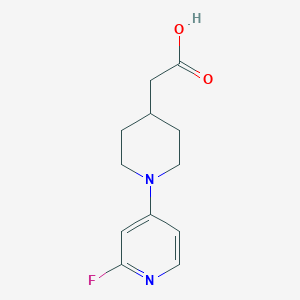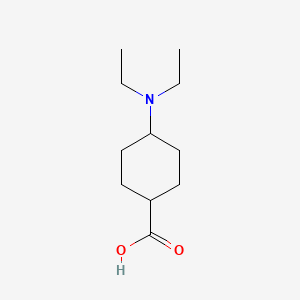![molecular formula C9H18N2O2 B1488180 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone CAS No. 1606176-58-2](/img/structure/B1488180.png)
2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone
Overview
Description
2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone, commonly known as AHE, is an organic compound that belongs to the family of piperidine compounds. It contains a total of 31 atoms; 18 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications
Synthesis and Characterization
- Compound synthesis involving 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone derivatives has been a focus in various studies. For instance, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, which was characterized using IR, NMR, and MS studies. This process involved thermal stability analysis and single crystal XRD analysis to confirm the compound's structure (Govindhan et al., 2017).
Antiallergy Activity
- A series of compounds related to this compound, namely 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, were synthesized and evaluated for antiallergy activity. Some analogues showed potent activity in the passive foot anaphylaxis assay, a model used for detecting compounds with antiallergic activity (Walsh et al., 1989).
Antibacterial Activity
- Merugu et al. (2010) reported the microwave-assisted synthesis and antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones. These compounds included derivatives of this compound, which were screened for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Conformational Analysis
- Studies focused on the conformational aspects of derivatives of this compound have been conducted. For example, Kim et al. (2007) developed a stereoselective synthetic approach for substituted piperidines, which involved the use of 3-hydroxypipecolic acid and its analogs, providing insights into the conformational changes of these compounds (Kim et al., 2007).
Novel Synthesis Approaches
- Innovative methods for synthesizing this compound derivatives have been explored. For instance, Sasajima et al. (1978) described a new synthesis of 2'-amino-4'-fluorobutyrophenone derivatives using a selective ortho-Amination, demonstrating the solvent and temperature effects on selectivity (Sasajima et al., 1978).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 2-amino-1-[4-(2-hydroxyethyl)piperidino]ethanone, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the potential role of piperidine derivatives in inhibiting alk and ros1 kinases , it is plausible that this compound may affect pathways related to these kinases.
Result of Action
Given the potential role of piperidine derivatives in inhibiting alk and ros1 kinases , it is plausible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone plays a significant role in biochemical reactions due to its structural features. The compound interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the amino group can participate in ionic interactions, further stabilizing these interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can alter gene expression patterns and metabolic fluxes within the cell, impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, including changes in gene expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular stress and apoptosis. Threshold effects are observed, where a specific dosage range is required to achieve the desired biological response without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. For example, localization to the mitochondria may influence mitochondrial function and energy metabolism .
properties
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-7-9(13)11-4-1-8(2-5-11)3-6-12/h8,12H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBCPXMOZPITJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



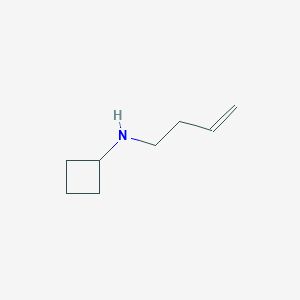


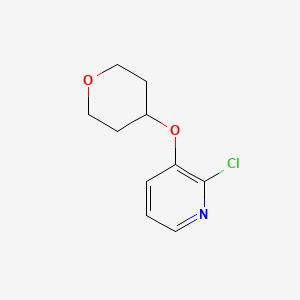
![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)
